2-Spiro[2.5]octan-8-ylethanamine
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Overview
Description
“2-Spiro[2.5]octan-8-ylethanamine” is a chemical compound . It is a derivative of spiro[2.5]octane . The molecular formula of spiro[2.5]octan-1-ylmethanamine is C9H17N .
Synthesis Analysis
The synthesis of spiro[2.5]octane derivatives has been reported in various studies . For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis
The molecular structure of spiro[2.5]octan-1-ylmethanamine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving spiro[2.5]octane derivatives have been studied . For example, the synthesis and application of spirocyclopropane annelated to six- and five-member rings have been demonstrated .Scientific Research Applications
Hydrolysis and Soil Extraction Studies
Spiroxamine, a broad-spectrum fungicide, showcases the application of spiro compounds in agricultural chemistry. A study focused on its hydrolysis behavior and optimized extraction procedures from soil, highlighting its environmental impact and degradation kinetics in various pH conditions. This research underscores the significance of understanding spiro compounds' stability and residue analysis in environmental sciences (Rosales-Conrado, 2009).
Biosynthetic Insights from Fungal Metabolites
Spiroketal structures, derived from the plant endophytic fungus Pestalotiopsis fici, provide evidence for biosynthetic pathways involving Diels-Alder reactions. These compounds, featuring spiroketal skeletons, offer insights into natural product synthesis and potential pharmaceutical applications due to their structural complexity and biological activity (Liu et al., 2013).
Advanced Material Development
Spiro compounds have found applications in material science, particularly in the synthesis of novel polyimides with enhanced solubility, thermal stability, and optical transparency. A study demonstrated the utility of a spiro(fluorene-9,9′-xanthene) skeleton in developing polyimides that form transparent, strong films with low moisture absorption and dielectric constants, indicating their potential in electronic and optical applications (Zhang et al., 2010).
Drug Research and Development
In the realm of drug research, spiro compounds like spiro[pyrrolidin-3,3'-oxindoles] have been highlighted for their biological activities. An enantioselective synthesis approach for these compounds was described, showcasing their importance in medicinal chemistry and the synthesis of bioactive molecules with high enantiopurity and structural diversity (Chen et al., 2009).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic strategies for spiro compounds, such as the synthesis of spiro quasi[1]catenanes and quasi[1]rotaxanes. These studies not only expand the toolkit of organic synthesis but also open new avenues for the design of complex molecular architectures with potential applications in nanotechnology and molecular machines (Steemers et al., 2017).
Safety and Hazards
Future Directions
The future directions in the research of “2-Spiro[2.5]octan-8-ylethanamine” and its derivatives could involve exploring their potential applications in various fields. For instance, new metabolites featuring a unique spiro[2.5]octane skeleton have been isolated from an endophytic fungus, suggesting potential applications in biochemistry and pharmacology .
properties
IUPAC Name |
2-spiro[2.5]octan-8-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDKFYLKZJQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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